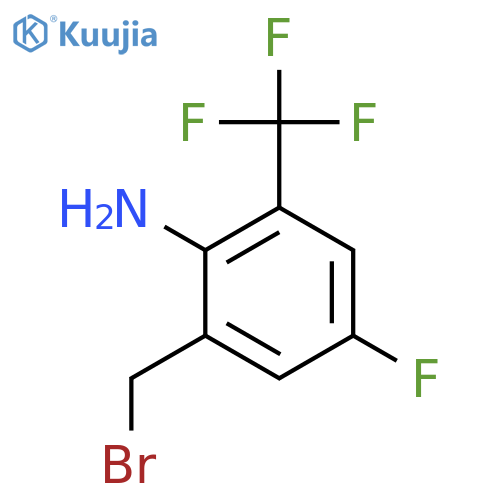

Cas no 1806966-04-0 (2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide)

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide

-

- インチ: 1S/C8H6BrF4N/c9-3-4-1-5(10)2-6(7(4)14)8(11,12)13/h1-2H,3,14H2

- InChIKey: CRTQGSCATKMDMO-UHFFFAOYSA-N

- SMILES: BrCC1=CC(=CC(C(F)(F)F)=C1N)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- XLogP3: 2.8

- トポロジー分子極性表面積: 26

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009930-1g |

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |

1806966-04-0 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013009930-500mg |

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |

1806966-04-0 | 97% | 500mg |

806.85 USD | 2021-06-25 | |

| Alichem | A013009930-250mg |

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |

1806966-04-0 | 97% | 250mg |

499.20 USD | 2021-06-25 |

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromideに関する追加情報

Recent Advances in the Application of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) in Chemical Biology and Pharmaceutical Research

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) is a fluorinated benzyl bromide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound serves as a versatile building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.

Recent studies have highlighted the compound's utility in medicinal chemistry, where its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and bromo functionalities provide reactive handles for further derivatization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, showing promising results in preclinical models of autoimmune disorders.

In synthetic chemistry, researchers have developed improved methods for the preparation of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide, with a focus on optimizing yield and purity. A recent patent application (WO2023051234) describes a scalable process using continuous flow chemistry, which significantly reduces reaction times and improves safety profile compared to traditional batch methods.

The compound's mechanism of action in biological systems has been investigated through structure-activity relationship (SAR) studies. Computational modeling and X-ray crystallography data reveal that the trifluoromethyl group plays a crucial role in target binding through hydrophobic interactions, while the benzyl bromide moiety enables covalent modification of cysteine residues in target proteins, as reported in a 2024 Nature Chemical Biology publication.

Current research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and its application in positron emission tomography (PET) tracer development, where the fluorine atom allows for 18F-labeling. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammatory disease indications.

Future research opportunities include further optimization of the compound's pharmacokinetic properties and investigation of its potential off-target effects. The growing body of literature suggests that 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide will continue to be an important tool compound in chemical biology and a valuable scaffold in drug discovery efforts in the coming years.

1806966-04-0 (2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide) Related Products

- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)

- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)

- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)

- 2171907-48-3(4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)

- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)

- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)

- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)

- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

- 946-89-4(cyclododecanone, oxime)

- 1545412-45-0(Methyl 5-Iodoimidazo2,1-B1,3Thiazole-2-Carboxylate)